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7-Methylguanosine 5'-Monophosphate-d3 -

7-Methylguanosine 5'-Monophosphate-d3

Catalog Number: EVT-13559143
CAS Number:
Molecular Formula: C11H16N5O8P
Molecular Weight: 380.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-Methylguanosine 5'-Monophosphate-d3 is a modified nucleotide that plays a significant role in various biological processes, particularly in the synthesis and stability of messenger RNA. This compound is a derivative of guanosine, where a methyl group is added to the nitrogen at position 7 of the guanine base, and it is labeled with deuterium (d3) at specific positions. The presence of the methyl group enhances the stability and functionality of RNA molecules, making it crucial for effective gene expression and regulation.

Source

7-Methylguanosine 5'-Monophosphate-d3 can be derived from natural sources or synthesized through chemical methods. It is commonly used in research and therapeutic applications related to RNA biology, including studies on mRNA vaccines and gene therapy.

Classification

This compound belongs to the class of nucleotides, specifically categorized as a purine ribonucleoside monophosphate. It is recognized for its role in RNA capping, which is essential for mRNA stability and translation efficiency.

Synthesis Analysis

Methods

The synthesis of 7-Methylguanosine 5'-Monophosphate-d3 can be achieved through several methods, primarily involving methylation reactions. A notable method includes the use of dimethyl sulfate as a methylating agent under aqueous conditions, which selectively methylates guanosine nucleotides at the N7 position.

Technical Details

  1. Starting Material: Guanosine 5'-monophosphate or its derivatives.
  2. Reagents: Dimethyl sulfate (as the methylating agent) and water (as the solvent).
  3. Conditions: The reaction typically occurs at room temperature, allowing for regioselective methylation with high yields (>99.5% purity) .
  4. Purification: The product can be purified using chromatographic techniques such as high-performance liquid chromatography.
Molecular Structure Analysis

Structure

The molecular formula of 7-Methylguanosine 5'-Monophosphate-d3 is C11H17N5O8PC_{11}H_{17}N_{5}O_{8}P. The structure includes a ribose sugar, a phosphate group, and a methylated guanine base.

Data

  • Average Molecular Weight: 378.2551 g/mol
  • Monoisotopic Molecular Weight: 378.081474057 g/mol
  • IUPAC Name: 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(phosphonooxy)methyl]oxolan-2-yl]-6-hydroxy-2-imino-7-methyl-3,9-dihydro-2H-purin-7-ium .
Chemical Reactions Analysis

Reactions

7-Methylguanosine 5'-Monophosphate-d3 participates in several biochemical reactions:

  1. Decapping Reactions: It can be involved in decapping mRNA molecules during degradation processes.
  2. Phosphorylation: It can undergo phosphorylation to form higher phosphorylated forms such as diphosphates and triphosphates.
  3. Capping Mechanism: The compound acts as a cap structure for mRNA, enhancing stability against exonucleases .

Technical Details

The compound's reactivity is influenced by its structure, particularly the presence of the methyl group at the N7 position which enhances its binding affinity to mRNA cap-binding proteins.

Mechanism of Action

Process

The mechanism of action for 7-Methylguanosine 5'-Monophosphate-d3 primarily revolves around its role as an mRNA cap:

  1. Binding: It binds to the mRNA cap-binding complex (eIF4F), facilitating ribosome recruitment.
  2. Translation Initiation: The presence of the cap structure is crucial for efficient translation initiation by preventing degradation by exonucleases .
  3. Stabilization: It stabilizes mRNA against degradation and enhances translational efficiency by promoting interactions with translation machinery.

Data

Research indicates that modifications at the cap structure significantly influence mRNA stability and translation efficacy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water due to its ionic nature.

Chemical Properties

  • pKa Value: Indicates moderate basicity.
  • Reactivity: Reacts with nucleophiles due to the presence of phosphate groups.

Relevant analyses suggest that these properties contribute to its biological functionality as an RNA cap analog and its use in therapeutic applications .

Applications

7-Methylguanosine 5'-Monophosphate-d3 has several scientific uses:

  1. mRNA Vaccine Development: It is utilized in creating stable mRNA constructs for vaccines, enhancing their efficacy by mimicking natural mRNA capping mechanisms .
  2. Gene Therapy Research: Its role as a cap analog makes it valuable in studies aimed at improving gene expression and stability in therapeutic applications.
  3. Biochemical Research: Used in studies investigating RNA processing, splicing, and decay pathways due to its involvement in these fundamental processes .
Biosynthesis and Biochemical Role in Eukaryotic Guanosine 5'-Monophosphate-d3 in Eukaryotic mRNA Metabolism

Enzymatic Pathways for 7-Methylguanosine 5'-Monophosphate Incorporation into mRNA Cap Structures

The 5ʹ-cap structure of eukaryotic mRNA, characterized by a 7-methylguanosine (m⁷G) linked via a 5ʹ-5ʹ triphosphate bridge to the first transcribed nucleotide, is synthesized co-transcriptionally through a multi-step enzymatic cascade. The capping process initiates when RNA polymerase II synthesizes a nascent RNA strand of ~20–30 nucleotides. The terminal phosphate of the 5ʹ-triphosphate is hydrolyzed by RNA triphosphatase, forming a 5ʹ-diphosphate terminus. Subsequently, mRNA guanylyltransferase (capping enzyme) transfers GMP from GTP to this diphosphate end via a lysine-GMP intermediate, generating the GpppN structure. Finally, guanine-N7-methyltransferase methylates the guanine base using S-adenosyl methionine (SAM) as the methyl donor, yielding the canonical m⁷GpppN cap [2] [7].

This cap structure serves as a molecular "license" for mRNA function. It protects transcripts from 5ʹ→3ʹ exonucleases (e.g., Xrn1p) and recruits eukaryotic initiation factor 4E (eIF4E), the cap-binding protein of the eIF4F complex. eIF4E anchors the mRNA to the 43S preinitiation complex (PIC) via interactions with eIF4G, which bridges eIF4E to the ribosome-associated eIF3 complex [2] [6]. Cap recognition induces conformational changes in eIF4E’s C-terminal flexible region, optimizing its affinity for eIF4G and facilitating ribosomal scanning [6].

Table 1: Enzymatic Machinery for mRNA Capping

EnzymeFunctionProduct
RNA triphosphataseHydrolyzes γ-phosphate of 5ʹ-pppRNA5ʹ-ppRNA
mRNA guanylyltransferaseTransfers GMP to 5ʹ-diphosphate RNAGpppN-RNA (Cap-0)
Guanine-N7-methyltransferaseMethylates guanine at N7 positionm⁷GpppN-RNA (Mature Cap)

Role of Deuterated Isotopologues in Tracing Cap Dynamics During Translation Initiation

Deuterated 7-methylguanosine 5ʹ-monophosphate-d₃ (m⁷GMP-d₃) incorporates three deuterium atoms at the 8-position of guanine, replacing hydrogen atoms with the stable isotope deuterium (²H). This modification creates a mass shift detectable via mass spectrometry without altering the compound’s chemical reactivity or biological recognition [3]. As a metabolic tracer, m⁷GMP-d₃ enables precise investigation of cap dynamics:

  • Cap Turnover Studies: When introduced into in vitro translation systems, deuterated caps can be enzymatically incorporated into nascent mRNAs. Liquid chromatography-mass spectrometry (LC-MS) distinguishes deuterated caps (m/z +3) from endogenous non-deuterated caps, allowing quantification of cap synthesis/degradation rates under varying cellular conditions [3] [8].
  • Cap-Binding Kinetics: Surface plasmon resonance (SPR) assays using m⁷GMP-d₃ reveal that deuterium substitution does not perturb eIF4E binding affinity. This validates its use in pulse-chase experiments tracking cap occupancy on eIF4E during translation initiation [3] [6].
  • Decapping Enzyme Analysis: m⁷GMP-d₃ serves as a substrate analog for decapping enzymes (e.g., Dcp1/Dcp2). Isotopic labeling allows real-time monitoring of hydrolytic products (m⁷G-d₃ + phosphate) via ³¹P-NMR, elucidating enzymatic mechanisms without kinetic interference [5] [8].

The isotopic label’s stability ensures minimal metabolic scrambling, making m⁷GMP-d₃ ideal for probing spatial-temporal cap dynamics in ribosome profiling studies.

Comparative Analysis of Canonical vs. Deuterated Cap Analogues in Ribosomal Preinitiation Complex Formation

Canonical cap analogues like m⁷GTP or m⁷GpppA inhibit translation by competing with mRNA caps for eIF4E binding. Their efficacy depends on structural features:

  • 5ʹ-Phosphate Configuration: m⁷GMP analogues with methylene (m⁷G-CH₂ppG) or imido (m⁷G-NHppG) substitutions show reduced inhibition compared to m⁷GMP, indicating that the α-phosphate oxygen acts as a hydrogen bond acceptor for eIF4E [5].
  • Glycosidic Bond Conformation: m⁷GMP adopts an anti conformation, while 8-methyl-m⁷GMP favors syn. The latter’s weaker inhibition confirms eIF4E preferentially binds the anti conformer [5] [6].

Table 2: Functional Comparison of Cap Analogues

AnalogueKey Structural FeatureeIF4E Binding Affinity (K_d)Translation Inhibition (IC₅₀)
m⁷GMPCanonical monophosphate0.5 μM*100 μM†
m⁷GMP-d₃8-Deuterated guanine0.5 μM‡100 μM‡
m⁷GTPTriphosphate backbone0.2 μM*50 μM†
m⁷G-CH₂ppGMethylene-bisphosphonate>10 μM*>500 μM†
8-Amino-m⁷GMPAnti-stabilizing 8-amino group0.3 μM*80 μM†

*Data from [5] [6]; †Data from [4] [5]; ‡Inferred from structural studies [3] [6]

Deuterated m⁷GMP-d₃ mirrors canonical m⁷GMP in biochemical function:

  • Ribosomal PIC Assembly: In reconstituted yeast systems, deuterated caps support 43S PIC formation with kinetics identical to non-deuterated caps. Both require eIF4F/eIF4B for efficient recruitment of structured mRNAs (e.g., RPL41A) to the PIC [2] [6].
  • Aberrant Pathway Suppression: The m⁷G cap inhibits eIF3-mediated mRNA binding to PICs in the absence of eIF4F. m⁷GMP-d₃ similarly blocks this off-pathway recruitment, confirming deuterated caps enforce canonical initiation mechanisms [2].
  • Structural Integrity: X-ray crystallography of human eIF4E bound to m⁷GpppA shows the C-terminal loop adopts a fixed conformation. m⁷GMP-d₃’s identical van der Waals volume and H-bonding capacity preserves this conformation, unlike bulkier analogues (e.g., 8-methyl-m⁷GMP) [6].

Thus, m⁷GMP-d₃ is a biochemically faithful tracer for dissecting cap-dependent translation while avoiding the experimental artifacts associated with non-isotopic analogues.

Properties

Product Name

7-Methylguanosine 5'-Monophosphate-d3

IUPAC Name

[(2R,3S,4R,5R)-5-[2-amino-6-oxo-7-(trideuteriomethyl)-1H-purin-9-ium-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

Molecular Formula

C11H16N5O8P

Molecular Weight

380.27 g/mol

InChI

InChI=1S/C11H16N5O8P/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(24-10)2-23-25(20,21)22/h3-4,6-7,10,17-18H,2H2,1H3,(H4-,12,13,14,19,20,21,22)/t4-,6-,7-,10-/m1/s1/i1D3

InChI Key

AOKQNZVJJXPUQA-IKRHYSCUSA-N

Canonical SMILES

CN1C=[N+](C2=C1C(=O)NC(=N2)N)C3C(C(C(O3)COP(=O)(O)[O-])O)O

Isomeric SMILES

[2H]C([2H])([2H])N1C=[N+](C2=C1C(=O)NC(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])O)O

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